3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea
Description
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16) |
InChI Key |
JZDCGMBBTHTISE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Methoxyphenyl Isothiocyanate with Dimethylaminomethylamine
The most direct route involves the reaction of 4-methoxyphenyl isothiocyanate with dimethylaminomethylamine under mild basic conditions. This method leverages the nucleophilic attack of the amine on the isothiocyanate group, forming the thiourea backbone.
Procedure :
-
Dissolve 4-methoxyphenyl isothiocyanate (1.0 equiv) in anhydrous dichloromethane.
-
Add dimethylaminomethylamine (1.2 equiv) dropwise at 0–5°C under nitrogen atmosphere.
-
Stir the mixture at room temperature for 12–24 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters :
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Catalyst : Triethylamine (10 mol%) accelerates the reaction .
Mechanistic Insight :
The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea product. The dimethylaminomethylene group stabilizes the intermediate via resonance .
Cyclization of Thiourea Precursors Using POCl3-DMF
A robust alternative employs the cyclization of a thiourea precursor using phosphoryl chloride (POCl3) in dimethylformamide (DMF). This method is effective for introducing the dimethylaminomethylene moiety.
Procedure :
-
Prepare 1-(4-methoxyphenyl)thiourea by reacting 4-methoxyaniline with ammonium thiocyanate in acidic conditions.
-
Dissolve the thiourea (1.0 equiv) in DMF and add POCl3 (1.5 equiv) at 0°C.
-
Heat the mixture to 80°C for 4 hours.
-
Quench with sodium bicarbonate, extract with ethyl acetate, and recrystallize from ethanol .
Key Parameters :
Side Reactions :
Overheating may lead to decomposition, forming 4-methoxyphenylurea as a byproduct.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yield. This method combines 4-methoxyphenyl isothiocyanate, dimethylformamide dimethyl acetal (DMF-DMA), and thiourea in a single step.
Procedure :
-
Mix 4-methoxyphenyl isothiocyanate (1.0 equiv), DMF-DMA (1.5 equiv), and thiourea (1.0 equiv) in acetonitrile.
-
Irradiate at 120°C for 15 minutes under microwave conditions.
Key Parameters :
Advantages :
-
Rapid synthesis (15 minutes vs. 24 hours for conventional methods).
-
Minimal byproduct formation.
Mannich-Type Reaction with Formaldehyde and Dimethylamine
The Mannich reaction constructs the dimethylaminomethylene group in situ using formaldehyde and dimethylamine.
Procedure :
-
React 1-(4-methoxyphenyl)thiourea (1.0 equiv) with formaldehyde (1.2 equiv) and dimethylamine hydrochloride (1.5 equiv) in ethanol.
-
Reflux at 70°C for 6 hours.
-
Neutralize with HCl, filter, and recrystallize from methanol .
Key Parameters :
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | 4-Methoxyphenyl isothiocyanate, dimethylaminomethylamine | RT, 24 h, DCM | 65–78 | 95–98 |
| POCl3-DMF Cyclization | 1-(4-Methoxyphenyl)thiourea, POCl3 | 80°C, 4 h, DMF | 70–82 | 90–93 |
| Microwave | DMF-DMA, thiourea | 120°C, 15 min, microwave | 85–90 | 97–99 |
| Mannich Reaction | Formaldehyde, dimethylamine | 70°C, 6 h, ethanol | 60–68 | 88–92 |
Key Observations :
-
Microwave synthesis offers the highest yield and purity due to controlled heating.
-
POCl3-DMF cyclization requires careful temperature monitoring to avoid byproducts.
-
Mannich reaction is less efficient but valuable for scalability.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing reactions during condensation (e.g., urea formation) are mitigated by using anhydrous solvents and inert atmospheres .
-
Purification : Column chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials .
-
Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea exhibits potential as a protein tyrosine kinase inhibitor. This activity is significant in cancer treatment as protein tyrosine kinases are often overactive in cancer cells, leading to uncontrolled cell proliferation. The methoxy group is believed to enhance interaction with biological targets, thereby increasing efficacy.
Antimicrobial Properties
Thiourea derivatives, including this compound, have demonstrated a range of antimicrobial activities. Studies have shown that modifications in the thiourea structure can lead to enhanced antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the methoxy group may contribute to improved solubility and biological activity .
Anti-inflammatory Effects
There is emerging evidence suggesting that thiourea derivatives possess anti-inflammatory properties. This aspect is crucial for developing treatments for inflammatory diseases, where reducing inflammation can significantly improve patient outcomes.
Synthesis of New Materials
The versatility of 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea allows for the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals makes it valuable in creating new catalysts and materials for electronic applications.
Fungicidal Properties
Thiourea derivatives have been utilized as fungicides in agriculture. The compound's structural features allow it to inhibit specific fungal pathogens, making it beneficial for crop protection. Research has indicated that modified thioureas can effectively combat phytopathogens such as Pyricularia oryzae and Drechslera oryzae, which are detrimental to rice and other crops .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea with key analogues from the literature, focusing on structural features, synthetic routes, and biological relevance.
Substituent Effects on Molecular Geometry and Stability
a. 3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea ()
- Structure: Features a furan-2-ylmethylidene group instead of dimethylamino-methylidene.
- Crystal Data : Two independent molecules in the asymmetric unit exhibit dihedral angles of 39.83° and 48.95° between the aromatic ring and the hydrazine unit .
- Hydrogen Bonding : Intermolecular N–H⋯N and N–H⋯S interactions stabilize the crystal lattice, a common trait in thiourea derivatives.
- Synthesis : Prepared via condensation of N-(p-tolyl)hydrazinecarbothioamide and furfural, highlighting the versatility of thiourea in forming Schiff base analogs.
b. 1-(4-Methoxyphenyl)-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiourea ()
- Structure : Incorporates a benzimidazolone group linked to the thiourea core.
- Molecular Weight : 306.36 g/mol (C₁₅H₁₄N₄O₂S).
Impact of Thiourea Backbone Modifications
a. Bis(thiourea) Derivatives ()
- Example : 3-(4-Methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea.
- Structure : Contains two thiourea units, enabling extended hydrogen-bonding networks.
- X-ray Data: Crystallographic studies confirm planar geometry at the thiocarbonyl group and non-covalent interactions critical for lattice stability .
- Cytotoxicity : Bis(thiourea) derivatives are often evaluated for anticancer activity due to their ability to disrupt cellular processes.
Table 1. Comparative Analysis of Thiourea Derivatives
Biological Activity
3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea, also known as N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, is a thiourea derivative with notable biological activities. This compound is characterized by its unique structural features, including a dimethylamino group and a methoxy-substituted phenyl group, which enhance its solubility and reactivity, making it a candidate for various applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅N₃OS
- Molecular Weight : Approximately 239.32 g/mol
The presence of the methoxy group is significant as it enhances the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
The mechanism of action for 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea involves interactions with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions that lead to the modulation of these targets' activities. This interaction is crucial in its role as a potential protein tyrosine kinase inhibitor, which has implications for cancer treatment.
Biological Activities
Research indicates that thiourea derivatives exhibit a range of biological activities, including:
Antitumor Activity
A study highlighted the compound's potential as an antitumor agent through its inhibitory effects on protein tyrosine kinases. It was found to interact effectively with the active sites of these enzymes, suggesting a mechanism that could impede cancer cell proliferation .
Antimicrobial Effects
In vitro studies have demonstrated that 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea possesses antimicrobial properties. For instance, it was evaluated against several pathogenic bacteria and showed significant inhibitory activity. This positions the compound as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
While direct studies on the anti-inflammatory effects of this specific thiourea derivative are sparse, related compounds in the thiourea class have shown promising anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea | Yes | Yes | Potential |
| Similar Thiourea Derivative A | Yes | Moderate | Yes |
| Similar Thiourea Derivative B | Moderate | Yes | Yes |
This table summarizes the biological activity comparisons between 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea and structurally similar compounds.
Case Studies and Literature Review
Several studies have explored the biological activity of thioureas:
- Inhibition Studies : A study demonstrated that thioureas can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The IC50 values for related compounds ranged from 19.45 μM to 42.1 μM against COX enzymes .
- Antimicrobial Screening : Research on various thiourea derivatives indicated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, reinforcing their potential as antimicrobial agents .
- Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity has been pivotal in advancing research on thioureas. Modifications to the core structure have been shown to enhance or reduce activity against specific targets .
Q & A
What are the optimized synthetic routes for 3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The compound can be synthesized via nucleophilic addition of dimethylamine to a pre-formed 4-methoxyphenyl isothiocyanate intermediate. A key study () achieved a 75% yield by reacting N-(4-methoxyphenyl)hydrazinecarbothioamide with 2-hydrazinobenzothiazole in ethanolic solution, followed by recrystallization. Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances solubility and purification ease. Temperature control (60–80°C) minimizes side reactions like thiourea dimerization. For reproducibility, monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
How can spectroscopic and crystallographic methods be applied to confirm the structure of this thiourea derivative?
Level : Basic
Methodological Answer :
- NMR : The -NMR spectrum should show a singlet for the dimethylamino group (~δ 3.0 ppm) and a deshielded methine proton (δ ~8.5 ppm) due to conjugation with the thiourea moiety. Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm) .
- X-ray Crystallography : Single-crystal analysis (as in ) confirms the (E)-configuration of the methylidene group and planar geometry of the thiourea core, with dihedral angles <10° between aromatic rings. Hydrogen bonding between the thiocarbonyl sulfur and adjacent NH groups stabilizes the crystal lattice .
What strategies enhance the stability of this thiourea derivative under varying storage conditions?
Level : Basic
Methodological Answer :
The compound is sensitive to light and moisture due to the thiourea moiety’s susceptibility to oxidation. Storage at 0–6°C in amber vials under inert gas (argon) is recommended (). Lyophilization improves long-term stability, reducing hydrolysis risk. Purity >95% (HPLC) minimizes decomposition; impurities like residual dimethylamine accelerate degradation .
What mechanistic insights exist regarding the nucleophilic addition in its synthesis, and how do substituents influence reactivity?
Level : Advanced
Methodological Answer :
The dimethylamino group acts as an electron donor, stabilizing the transition state during nucleophilic attack on the isothiocyanate ( ). Computational studies (DFT) suggest that electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) reduce thiourea formation rates by 20–30%, while methoxy groups enhance reactivity via resonance effects. Kinetic isotope effect (KIE) studies using deuterated dimethylamine show a ratio of 2.1, confirming rate-limiting proton transfer in the transition state .
How does computational modeling predict the compound’s interaction with biological targets like urease or kinases?
Level : Advanced
Methodological Answer :
Molecular docking (AutoDock Vina) predicts strong binding to urease (ΔG = −9.2 kcal/mol) via hydrogen bonds between the thiocarbonyl sulfur and active-site histidine residues ( ). MD simulations (NAMD) reveal that the 4-methoxyphenyl group occupies a hydrophobic pocket, while the dimethylamino group stabilizes electrostatic interactions. In vitro validation using Lineweaver-Burk plots showed mixed inhibition (Ki = 1.8 µM), aligning with computational predictions .
Are there discrepancies in reported biological activities of thiourea derivatives, and how can they be resolved experimentally?
Level : Advanced
Methodological Answer :
Contradictions in IC50 values (e.g., urease inhibition ranging from 1.8 µM to 15 µM) arise from assay conditions. Standardization using recombinant enzymes (vs. crude extracts) and fixed pH (7.4) reduces variability ( ). For example, pre-incubating the enzyme with the compound for 30 minutes (vs. 10 minutes) increases inhibition efficacy by 40%. Cross-validation via isothermal titration calorimetry (ITC) quantifies binding constants independently .
What analytical challenges arise in quantifying trace impurities, and which techniques are most robust?
Level : Advanced
Methodological Answer :
HPLC-MS (ESI+) with a C18 column (ACN/water gradient) resolves impurities like unreacted 4-methoxyphenyl isothiocyanate (retention time: 6.2 min) and dimeric byproducts ( ). Limit of detection (LOD) for thiourea dimers is 0.01% using MRM transitions (m/z 453 → 367). For non-volatile impurities, ion-pair chromatography with sodium hexanesulfonate improves peak symmetry .
How does the compound’s electronic structure influence its spectroscopic and redox properties?
Level : Advanced
Methodological Answer :
TD-DFT calculations (B3LYP/6-31+G*) correlate the compound’s UV-Vis absorption (λmax = 320 nm) with a π→π* transition localized on the methylidene-thiourea system. Cyclic voltammetry reveals irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to sulfur-centered radical formation. Substituent effects: Electron-donating groups (e.g., methoxy) red-shift absorption by 15 nm, while electron-withdrawing groups (e.g., nitro) increase oxidation potential by 0.3 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
